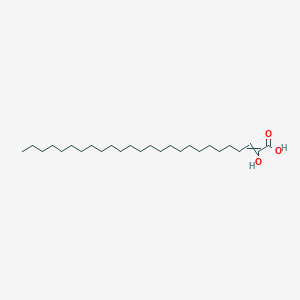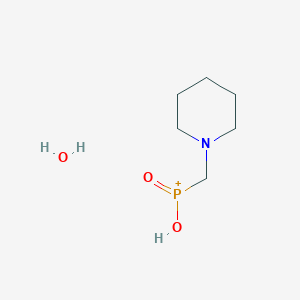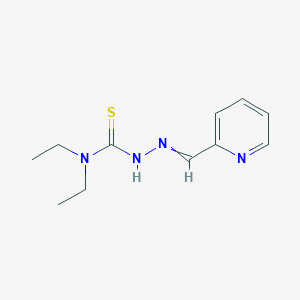
Amidogen, methyl(2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of amidogen, methyl(2-phenylethyl)- can be achieved through several methods. One common approach involves the reductive amination of 2-phenylethylamine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the amine and aldehyde reacting to form an imine intermediate, which is subsequently reduced to the desired amine.
Another method involves the alkylation of 2-phenylethylamine with methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, where the amine attacks the methyl iodide, resulting in the formation of the N-methylated product.
Industrial Production Methods
Industrial production of amidogen, methyl(2-phenylethyl)- often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be used to optimize reaction conditions and improve yield.
化学反応の分析
Types of Reactions
Amidogen, methyl(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound to secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
科学的研究の応用
Amidogen, methyl(2-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in neurotransmitter systems due to its structural similarity to phenethylamine.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of amidogen, methyl(2-phenylethyl)- involves its interaction with various molecular targets. In biological systems, it may act as a ligand for certain receptors, influencing neurotransmitter release and uptake. The compound’s effects are mediated through pathways involving dopamine, serotonin, and other neurotransmitters, which play critical roles in mood regulation, cognition, and behavior.
類似化合物との比較
Amidogen, methyl(2-phenylethyl)- can be compared to other similar compounds such as:
Phenethylamine: The parent compound, which lacks the N-methyl group.
N-methylphenethylamine: Similar structure but without the 2-phenylethyl group.
Amphetamine: A well-known stimulant with a similar phenethylamine backbone but different functional groups.
The uniqueness of amidogen, methyl(2-phenylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Conclusion
Amidogen, methyl(2-phenylethyl)- is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions and interact with biological systems in meaningful ways. Continued study of this compound may lead to new discoveries and applications in chemistry, biology, medicine, and beyond.
特性
分子式 |
C9H12N |
|---|---|
分子量 |
134.20 g/mol |
InChI |
InChI=1S/C9H12N/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChIキー |
AROBVEOPQUQLAG-UHFFFAOYSA-N |
正規SMILES |
C[N]CCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



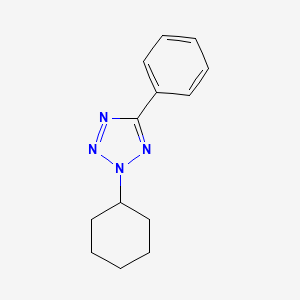

![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/structure/B14282032.png)
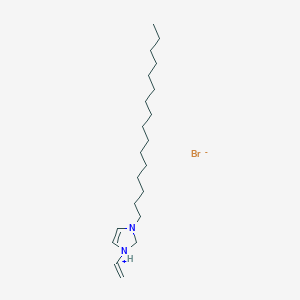
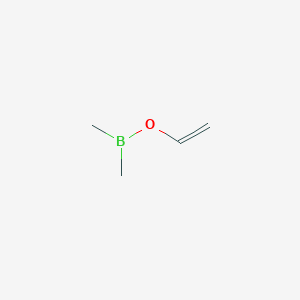
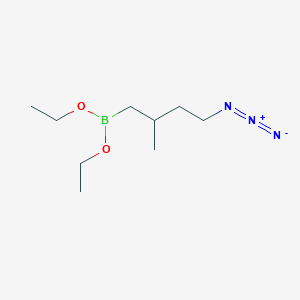
![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
![Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14282050.png)
![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
